N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a benzodioxine core fused with a tetrahydropyran (oxane) ring substituted at the 4-position with a thiophene moiety. Its synthesis likely involves multi-step reactions, including sulfonylation, nucleophilic substitution, and cyclization, as inferred from analogous compounds in the literature .
Key structural attributes:
- Benzodioxine core: Provides rigidity and aromaticity, influencing binding interactions.
- Sulfonamide group: Enhances hydrogen-bonding capacity and solubility.
- Oxane-thiophene substituent: Introduces conformational flexibility and electronic diversity via the sulfur-containing thiophene.
Properties
IUPAC Name |
N-[(4-thiophen-2-yloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c20-26(21,14-3-4-15-16(12-14)24-10-9-23-15)19-13-18(5-7-22-8-6-18)17-2-1-11-25-17/h1-4,11-12,19H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDIQAMNZGQNOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the catalytic hydrogenation of tetrahydropyran precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Grignard reaction, where thiophene is reacted with a suitable halide.
Coupling with Benzo-dioxine Sulfonamide: The final step involves coupling the intermediate with benzo-dioxine sulfonamide under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved can include inhibition of key metabolic enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Electron-Withdrawing vs. Electron-Donating Groups
- The fluorophenyl-piperazinyl group in introduces strong electron-withdrawing effects, which may enhance binding to serotonin or dopamine receptors.
- The trifluoromethyl group in increases lipophilicity, making it suitable for CNS-targeted therapies, whereas the dimethylphenyl substituent in improves steric hindrance, possibly reducing off-target interactions.
Key Research Findings and Implications
- Substituent Impact : The oxane-thiophene group in the target compound balances flexibility and electronic diversity, distinguishing it from rigid analogues like and .
- Synthetic Feasibility : Modular synthesis (as in ) allows for rapid derivatization, enabling optimization of pharmacokinetic properties.
- Therapeutic Potential: Prioritize assays for enzyme inhibition (e.g., COX-2, carbonic anhydrase) and receptor binding studies to elucidate its mechanism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
